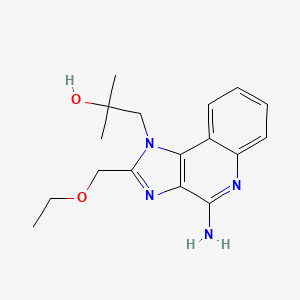
瑞喹莫德
概述
描述
瑞喹莫德是一种属于咪唑喹啉家族的合成化合物。它以其强大的免疫调节特性而闻名,主要用作免疫反应调节剂。 瑞喹莫德已显示出抗病毒和抗肿瘤活性,并常用于治疗由单纯疱疹病毒引起的皮肤病变和皮肤 T 细胞淋巴瘤 .
科学研究应用
瑞喹莫德具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究咪唑喹啉衍生物的合成和反应活性。
生物学: 研究其通过激活免疫细胞上的 Toll 样受体 7 和 8 来调节免疫反应的能力.
作用机制
瑞喹莫德通过与树突状细胞、巨噬细胞和 B 淋巴细胞上的 Toll 样受体 7 和 8 结合发挥作用。这种结合激活 MyD88 依赖性信号通路,导致转录因子如 NF-κB 和干扰素调节因子的激活。 这导致产生促炎细胞因子和 I 型干扰素,从而增强针对病毒和肿瘤细胞的免疫反应 .
生化分析
Biochemical Properties
Resiquimod is recognized as an agonist of Toll-like receptors 7 and 8 (TLR7/8) . It interacts with these receptors, triggering a cascade of biochemical reactions that lead to the activation of the immune response .
Cellular Effects
Resiquimod has been shown to influence the function of myeloid-derived suppressor cells (MDSCs), a type of immune cell . In the presence of Resiquimod, MDSCs differentiate into macrophages and dendritic cells . This differentiation process is accompanied by a loss of the suppressive activity of MDSCs on T cells .
Molecular Mechanism
The molecular mechanism of action of Resiquimod involves its binding to TLR7/8 . This binding triggers a signaling pathway that leads to the activation of immune responses . It also influences gene expression, leading to the differentiation of MDSCs .
Temporal Effects in Laboratory Settings
The effects of Resiquimod on MDSCs have been observed over a period of 5 days in laboratory settings . Over this period, MDSCs treated with Resiquimod differentiated into macrophages and dendritic cells .
Metabolic Pathways
The specific metabolic pathways that Resiquimod is involved in are not clearly mentioned in the available literature. Its interaction with TLR7/8 suggests that it may be involved in the pathways related to immune response activation .
Subcellular Localization
The subcellular localization of Resiquimod is not clearly described in the available literature. Given its interaction with TLR7/8, it is likely that it localizes to the compartments or organelles where these receptors are found .
准备方法
合成路线和反应条件
瑞喹莫德是通过一个多步过程合成的,该过程涉及咪唑喹啉核的形成。合成通常从 4-氨基-2-乙氧基甲基咪唑[4,5-c]喹啉与各种试剂反应开始,以在喹啉环的特定位置引入官能团。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需产物 .
工业生产方法
在工业环境中,瑞喹莫德的生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。 该过程包括纯化、结晶和质量控制等步骤,以确保最终产品符合药物使用的要求 .
化学反应分析
反应类型
瑞喹莫德会经历各种化学反应,包括:
氧化: 瑞喹莫德可以被氧化形成具有改变的生物活性的不同衍生物。
还原: 还原反应可以改变咪唑喹啉核上的官能团,可能改变其免疫调节特性。
常用试剂和条件
在涉及瑞喹莫德的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 仔细控制反应条件以实现所需的修饰,而不影响咪唑喹啉核的完整性 .
主要形成的产物
这些反应形成的主要产物包括具有修饰的官能团的各种瑞喹莫德衍生物。 这些衍生物通常被研究以了解其潜在增强的免疫调节和抗病毒活性 .
相似化合物的比较
瑞喹莫德通常与其他咪唑喹啉化合物(如伊米喹莫德和加迪喹莫德)进行比较。 虽然这三种化合物都充当 Toll 样受体激动剂,但瑞喹莫德在激活 Toll 样受体 7 和 8 方面的能力是独一无二的,而伊米喹莫德主要激活 Toll 样受体 7 . 这种双重激活使瑞喹莫德成为一种更有效的免疫调节剂,在抗病毒和抗肿瘤治疗方面具有更广泛的应用 .
类似化合物列表
伊米喹莫德: 主要激活 Toll 样受体 7,用于治疗生殖器疣和浅表基底细胞癌。
瑞喹莫德能够独一无二地激活 Toll 样受体 7 和 8,以及其强大的免疫调节作用,使其成为医药和科学研究领域中一种宝贵的化合物。
属性
IUPAC Name |
1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040603 | |
| Record name | Resiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines. | |
| Record name | Resiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144875-48-9 | |
| Record name | Resiquimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resiquimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
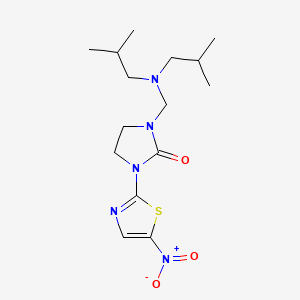
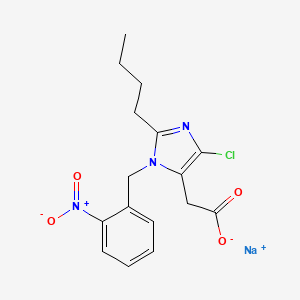
![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)
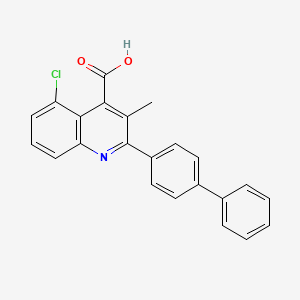
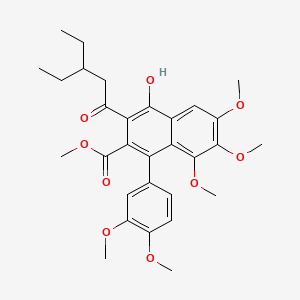
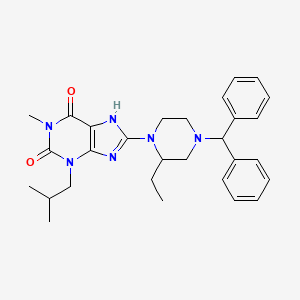

![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)



